N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 166115-73-7
VCID: VC20893679
InChI: InChI=1S/C13H13ClN4O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,15H2,1-2H3,(H,16,19)
SMILES: CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N
Molecular Formula: C13H13ClN4O3
Molecular Weight: 308.72 g/mol

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide

CAS No.: 166115-73-7

Cat. No.: VC20893679

Molecular Formula: C13H13ClN4O3

Molecular Weight: 308.72 g/mol

* For research use only. Not for human or veterinary use.

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide - 166115-73-7

Specification

CAS No. 166115-73-7
Molecular Formula C13H13ClN4O3
Molecular Weight 308.72 g/mol
IUPAC Name N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide
Standard InChI InChI=1S/C13H13ClN4O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,15H2,1-2H3,(H,16,19)
Standard InChI Key XMVWFQNVGJVOKJ-UHFFFAOYSA-N
SMILES CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N
Canonical SMILES CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator